1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group attached to a dimethylbutanamine backbone, making it an interesting subject for research in medicinal chemistry and pharmacology. The presence of fluorine atoms in the phenyl ring enhances its biological activity and specificity towards certain biological targets.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase for research purposes. Its molecular formula is C₁₂H₁₈F₂N, and it typically exists as a hydrochloride salt, which improves its solubility in aqueous environments.
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine involves several steps that can vary based on the starting materials and desired purity. A common method includes:
The reaction conditions must be carefully controlled regarding temperature and pressure to achieve high yields. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and purity of the final product.
The molecular structure of 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine can be represented by the following features:
The compound consists of a central butanamine chain with two methyl groups at the third carbon position and a difluorophenyl group at one end.
The structural formula can be depicted as follows:
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions that are crucial for its functionalization and modification:
Oxidation: This can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where halogens or other nucleophiles are introduced into the structure.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action of 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine primarily involves its interaction with specific receptors in the body:
The binding of this compound to orexin receptors modulates wakefulness and sleep patterns by blocking orexin signaling pathways. This action may lead to therapeutic effects in conditions such as insomnia.
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine has diverse applications across several scientific fields:
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine represents a strategic structural component in microtubule (MT)-stabilizing agents for neurodegenerative diseases. This motif appears in advanced 1,2,4-triazolo[1,5-a]pyrimidine (TPD) candidates, where its incorporation aims to enhance blood-brain barrier penetration and optimize tubulin-binding pharmacodynamics. Structural analogs featuring this amine fragment demonstrate improved pharmacokinetic properties relative to natural MT-stabilizing agents like epothilone D, including superior oral bioavailability and sustained central nervous system exposure [1] [4]. The 3,3-dimethylbutan-1-amine moiety is a metabolic stability upgrade from earlier TPDs, as aliphatic amines in this position resist rapid hepatic clearance while maintaining optimal lipophilicity for CNS targeting [4].
Table 1: Structural Analogs in Microtubule-Targeting Agents
Compound Name | Core Structure | Target Indication | Key Advancement |
---|---|---|---|
Cevipabulin (TPD) | Triazolopyrimidine | Alzheimer’s disease (Phase) | Dual vinca/seventh site binding |
Lead TPD (e.g., Compound 3) | 7-Fluoro-substituted TPD | Tauopathies | Class I phenotype; no tubulin degradation |
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine | Fluorinated arylalkylamine building block | Neurodegenerative diseases | Enhanced metabolic stability & brain exposure |
The 2,5-difluorophenyl configuration exerts critical electronic and steric effects that optimize tubulin-binding interactions. Ortho-fluoro substituents induce a ~30° dihedral angle between the phenyl ring and the aliphatic amine chain, conforming to the vinca site's hydrophobic pocket topography. This orientation enhances binding complementarity relative to non-fluorinated analogs. Para-fluoro substitution further augments binding through dipole interactions with β-tubulin residues (e.g., β:T179, β:L246), increasing dissociation constants by 3-5 fold compared to mono-fluorinated derivatives [1] [3]. Matched molecular pair (MMP) analyses confirm that difluorination elevates AcTub levels (marker of MT stabilization) by 2.3-fold at 10μM concentrations in QBI293 cell assays while avoiding the bell-shaped dose-response curves characteristic of tubulin-degrading Class II TPDs [1]. The fluorine atoms also reduce basicity of the aniline moiety (pKa shift ~1.5 units), improving cellular permeability and mitigating cationic toxicity risks [3] [6].
Fluorine placement within the aryl ring system dictates functional outcomes in MT-stabilizing agents. Systematic evaluations reveal that 2,5-difluoro substitution achieves optimal binding energy balance (-9.2 kcal/mol at vinca site vs. -7.1 kcal/mol at seventh site), favoring MT polymerization without triggering GTP release from α-tubulin—a degradation pathway associated with 2,4,6-trifluorinated analogs [1]. Contrastingly, 3,5-difluoro isomers exhibit 40% reduced AcTub elevation due to suboptimal electrostatic repulsion with β-tubulin's B7-B8 loop. Meta-fluoro groups additionally increase metabolic vulnerability to CYP2D6-mediated dehalogenation. Mono-fluorinated variants (e.g., 2-fluorophenyl derivative) demonstrate intermediate efficacy but suffer from 2.5-fold faster hepatic clearance in microsomal stability assays [3] [6].
Table 2: Fluorine Position Impact on Tubulin Binding and Cellular Phenotype
Substituent Pattern | ΔG (Vinca Site; kcal/mol) | Cellular Phenotype | Relative AcTub Elevation (10μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2,5-Difluoro | -9.2 | Class I | 2.3-fold | 42.7 |
2-Fluoro | -8.1 | Class I/II hybrid | 1.7-fold | 18.9 |
3,5-Difluoro | -7.6 | Class II | 0.9-fold | 33.5 |
2,4,6-Trifluoro | -8.9 / -8.3* | Class II | 0.5-fold | 28.4 |
* *Dual binding to vinca and seventh sites [1] [3]
The 2,5-difluoro pattern uniquely balances three key parameters:
Table 3: Electrostatic and Steric Properties of Fluorinated Aryl Motifs
Property | 2,5-Difluorophenyl | 2-Fluorophenyl | 3,5-Difluorophenyl |
---|---|---|---|
Dipole Moment (Debye) | 2.34 | 1.98 | 0.00* |
LogP | 3.12 ± 0.15 | 2.87 ± 0.09 | 3.05 ± 0.12 |
Torsional Barrier (kcal/mol) | 8.7 | 5.2 | 4.8 |
H-bond Acidity (PSA) | 12.7 Ų | 12.1 Ų | 12.1 Ų |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7